

Structural comparison of tetragonal and cubic phases of LaC₂

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum carbide*

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A Comprehensive Structural Comparison of the Tetragonal and Cubic Phases of Lanthanum Dicarbide (LaC₂)

This guide provides a detailed structural comparison of the tetragonal and cubic phases of lanthanum dicarbide (LaC₂), offering valuable insights for researchers, scientists, and professionals in drug development and materials science. The information presented is supported by experimental data from peer-reviewed literature, with a focus on crystallographic parameters and the conditions governing the phase transition.

Introduction

Lanthanum dicarbide (LaC₂) is a fascinating material known for its temperature-dependent polymorphic behavior, transitioning from a body-centered tetragonal (α -LaC₂) to a face-centered cubic (β -LaC₂) structure at elevated temperatures.^{[1][2]} This phase transition significantly influences its physical and chemical properties, making a thorough understanding of its structural characteristics crucial for various applications.

Structural Properties: A Comparative Analysis

The key crystallographic parameters for the tetragonal and cubic phases of LaC₂ are summarized in the tables below. These values are derived from high-temperature neutron and X-ray diffraction studies.

Table 1: Crystal Structure and Space Group

Property	Tetragonal (α -LaC ₂)	Cubic (β -LaC ₂)
Crystal System	Tetragonal	Cubic
Bravais Lattice	Body-centered	Face-centered
Space Group	I4/mmm (No. 139)	Fm-3m (No. 225)
Prototype	CaC ₂ (C11a type)	KCN-type

Source:[1][2]

Table 2: Lattice Parameters and Atomic Positions

Parameter	Tetragonal (α -LaC ₂)	Cubic (β -LaC ₂)
Lattice Parameters		
a	3.95 Å (at room temp)[3]	6.022 Å (at 1100 °C)[2]
c	6.57 Å (at room temp)[3]	-
Atomic Positions		
La	(0, 0, 0)	(0, 0, 0)
C	(0, 0, z) with z ≈ 0.404	C ₂ groups centered at (1/2, 1/2, 1/2)
C-C Bond Length	1.26 Å (at 900 °C)[2]	1.27 Å (at 1100 °C)[2]

Source:[1][2][3]

The tetragonal to cubic phase transition in LaC₂ is observed at approximately 1060 °C.[1][2] This transition is reversible and involves a significant rearrangement of the carbon atoms within the crystal lattice. In the tetragonal phase, the C₂ units are aligned along the c-axis, whereas in the cubic phase, they are randomly oriented along the body diagonals.[2]

Experimental Protocols

The structural characterization of LaC₂ phases is primarily achieved through high-temperature powder diffraction techniques, followed by Rietveld refinement of the collected data.

Synthesis of LaC₂ Powder

Polycrystalline LaC₂ samples for diffraction studies can be synthesized via several methods, with carbothermal reduction of lanthanum oxide and arc-melting of the constituent elements being the most common.

Carbothermal Reduction Method:

- Precursor Preparation: Stoichiometric amounts of high-purity lanthanum oxide (La₂O₃) and graphite powder are thoroughly mixed.
- Pelletization: The powder mixture is pressed into pellets to ensure good contact between the reactants.
- Sintering: The pellets are placed in a graphite crucible and heated in a high-temperature furnace under a vacuum or an inert atmosphere (e.g., flowing helium).
- Reaction Conditions: The furnace temperature is gradually raised to above 1600 °C and held for several hours to facilitate the reaction: La₂O₃ + 7C → 2LaC₂ + 3CO.
- Cooling and Pulverization: The furnace is cooled to room temperature, and the resulting sintered product is pulverized into a fine powder for diffraction analysis.

Arc-Melting Method:

- Material Preparation: High-purity lanthanum metal and carbon are weighed in the desired stoichiometric ratio.
- Melting: The materials are placed in a water-cooled copper hearth within an arc furnace filled with an inert gas (e.g., argon).
- Homogenization: The sample is melted and re-melted several times to ensure homogeneity.
- Sample Preparation: The resulting button is crushed into a powder for subsequent analysis.

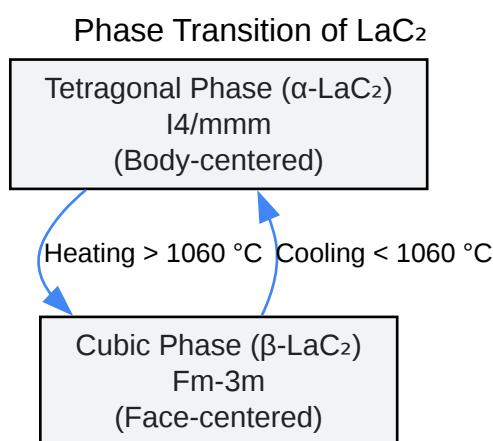
High-Temperature Neutron Diffraction

High-temperature neutron diffraction is a powerful technique for in-situ investigation of crystal structures at elevated temperatures.

- **Sample Mounting:** The LaC_2 powder is loaded into a sample holder, typically made of a material with low neutron absorption cross-section like vanadium or graphite.[\[1\]](#)
- **Furnace Setup:** The sample holder is placed within a high-temperature furnace designed for neutron diffraction experiments. The furnace allows for precise temperature control while being transparent to the neutron beam.
- **Data Collection:** A neutron beam of a specific wavelength is directed at the sample. The diffracted neutrons are detected at various angles (2θ) as the sample is heated through the temperature range of interest, including the phase transition temperature. Full diffraction patterns are collected at specific temperature intervals.
- **Data Analysis:** The collected diffraction patterns are analyzed using the Rietveld refinement method. This involves fitting a calculated diffraction pattern, based on a crystallographic model, to the experimental data. The refinement process yields precise lattice parameters, atomic positions, and other structural information for each phase at different temperatures.

Visualizations

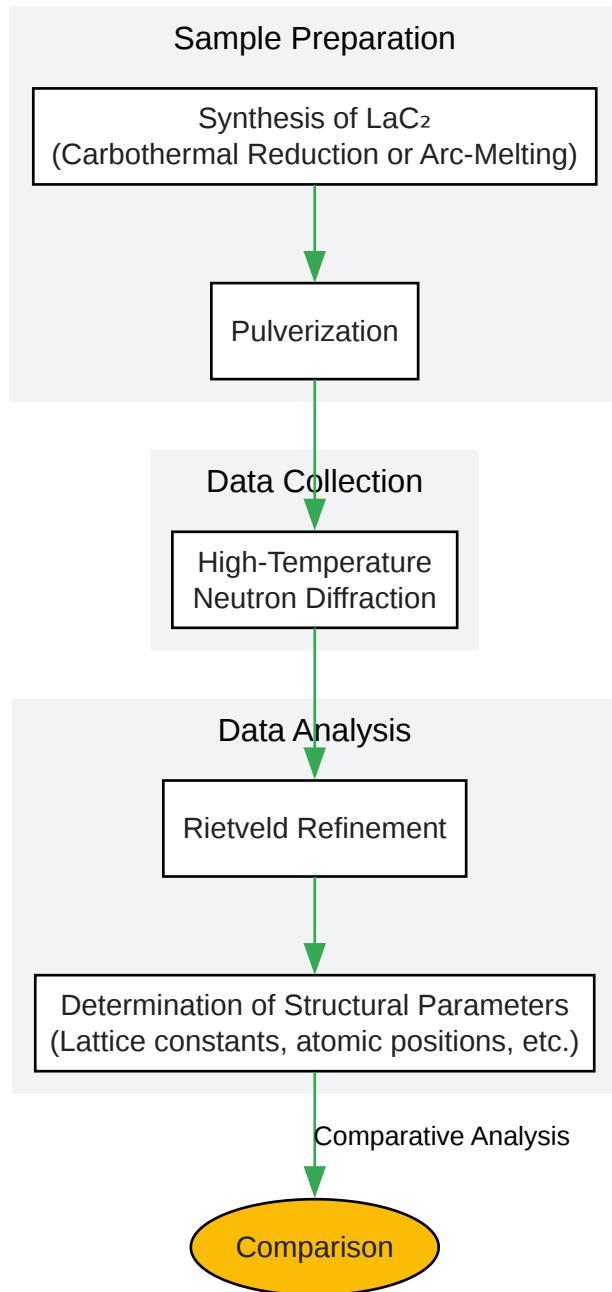
Phase Transition of LaC_2



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Caption: Reversible phase transition of LaC₂ with temperature.

Experimental Workflow for Structural Analysis

Experimental Workflow for Structural Analysis of LaC₂[Click to download full resolution via product page](#)

Caption: Workflow for the structural characterization of LaC₂.

Conclusion

The structural transformation of lanthanum dicarbide from a tetragonal to a cubic phase is a well-defined process characterized by distinct changes in its crystallographic parameters. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers working with this and similar materials. The application of high-temperature diffraction techniques coupled with Rietveld analysis is indispensable for accurately elucidating the structural properties of such polymorphic compounds.

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- To cite this document: BenchChem. [Structural comparison of tetragonal and cubic phases of LaC₂]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b083422#structural-comparison-of-tetragonal-and-cubic-phases-of-lac\]](https://www.benchchem.com/product/b083422#structural-comparison-of-tetragonal-and-cubic-phases-of-lac)

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